molecular formula C23H30Cl2N8O4 B606763 Copanlisib hydrochloride CAS No. 1402152-13-9

Copanlisib hydrochloride

Cat. No. B606763
M. Wt: 553.445
InChI Key: STGQPVQAAFJJFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Copanlisib, sold under the brand name Aliqopa, is a medication used for the treatment of adults experiencing relapsed follicular lymphoma who have received at least two prior systemic therapies . It is an inhibitor of phosphatidylinositol-3-kinase (PI3K) with inhibitory activity predominantly against PI3K-α and PI3K-δ isoforms expressed in malignant B-cells .


Synthesis Analysis

Copanlisib may be synthesized according to the methods given in international patent applications . The synthesis involves a novel method of preparing copanlisib, copanlisib dihydrochloride, or hydrates of copanlisib dihydrochloride . The cyclization of compounds to those of formula (IX) is accomplished using cyanogen bromide in the presence of an amine base such as triethylamine, diisopropylethylamine, or pyridine in a halogenated solvent such as DCM or dichloroethane .


Molecular Structure Analysis

The molecular formula of Copanlisib hydrochloride is C23H30Cl2N8O4 . The average weight is 480.529 and the mono-isotopic mass is 480.223351414 .


Chemical Reactions Analysis

Copanlisib is a kinase inhibitor with anti-tumour and pro-apoptotic activity in various tumour cell lines and xenograft models . It has been shown to induce tumor cell death by apoptosis and inhibition of proliferation of primary malignant B cell lines .


Physical And Chemical Properties Analysis

Copanlisib is a highly selective and potent intravenous pan-class I PI3K inhibitor . The intravenous route of administration and intermittent dosing schedule of copanlisib may support a favorable tolerability profile over continually administered oral alternatives .

Scientific Research Applications

  • Treatment of Solid Tumors and Non-Hodgkin's Lymphomas : A phase I study indicated that Copanlisib is well-tolerated with manageable safety profiles and demonstrates anti-tumor activity in both advanced solid tumors and hematological malignancies (Patnaik et al., 2016).

  • Efficacy in Indolent and Aggressive Lymphoma : Another study revealed that intravenous Copanlisib showed promising efficacy and manageable toxicity in heavily pretreated patients with various subtypes of indolent and aggressive malignant lymphoma (Dreyling et al., 2017).

  • Combination Therapy for Advanced Cancer : Research on combining Copanlisib with gemcitabine or cisplatin plus gemcitabine in patients with advanced malignancies showed that this combination had a manageable safety profile and potentially promising clinical response (Kim et al., 2018).

  • Improvement in Progression-Free Survival in Lymphoma : Copanlisib plus rituximab improved progression-free survival in patients with relapsed indolent non-Hodgkin lymphoma compared to placebo plus rituximab, marking Copanlisib as the first PI3K inhibitor to be safely combined with rituximab (Matasar et al., 2021).

  • First Global Approval for Follicular Lymphoma : Copanlisib received accelerated approval for the treatment of adults with relapsed follicular lymphoma who had received at least two prior systemic therapies based on the results of a phase II trial. This study also discussed its potential in treating other hematological and solid malignancies (Markham, 2017).

  • Pharmacokinetics in Mouse Models : A validated LC-MS/MS method for quantifying Copanlisib from mouse dried blood spot (DBS) showed its effectiveness in determining intravenous pharmacokinetic parameters (Tripathy et al., 2022).

  • Synergy with Other Targeted Agents : Research indicated that Copanlisib synergizes with other targeted agents, including venetoclax, in B- and T-cell lymphoma models. The combination led to increased induction of apoptosis (Tarantelli et al., 2020).

  • Metabolic Profiling and Reactive Intermediates : A study on Copanlisib metabolism identified several phase I metabolites and reactive electrophiles, which may be associated with the drug's side effects (Alrabiah et al., 2019).

Safety And Hazards

Hyperglycemia and hypertension are among the most frequently reported adverse events with copanlisib monotherapy, and are infusion-related, transient, and manageable with standard therapies . Mild diarrhea is also a common adverse event with copanlisib monotherapy . The safety data sheet advises to avoid contact with skin and eyes, rinse immediately with plenty of water and seek medical advice in case of contact with eyes, wash immediately with plenty of water after contact with skin, and wear protective clothing, gloves and eye/face protection .

Future Directions

Ongoing studies of copanlisib in combination with rituximab and standard-of-care chemotherapy in patients with relapsed indolent lymphoma have the potential to support the use of copanlisib in the second-line setting . Copanlisib demonstrated strong efficacy, with a short time to objective response, improved objective response rate with longer treatment duration, durable responses, and manageable safety, in line with previous reports .

properties

IUPAC Name

2-amino-N-[7-methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]pyrimidine-5-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N8O4.2ClH/c1-33-19-17(35-10-2-6-30-8-11-34-12-9-30)4-3-16-18(19)28-23(31-7-5-25-20(16)31)29-21(32)15-13-26-22(24)27-14-15;;/h3-4,13-14,25H,2,5-12H2,1H3,(H2,24,26,27);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVVOPDWPMORCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=C3NCCN3C(=NC(=O)C4=CN=C(N=C4)N)N=C21)OCCCN5CCOCC5.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30Cl2N8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301027642
Record name Copanlisib hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301027642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

553.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Copanlisib hydrochloride

CAS RN

1402152-13-9
Record name Copanlisib hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1402152139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Copanlisib hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301027642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Copanlisib hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name COPANLISIB HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03ZI7RZ52O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
NN Bennani, G Nowakowski, LM Rimsza, AA Adjei… - Blood, 2019 - Elsevier
… Study Design: copanlisib hydrochloride 60 mg is given IV on days 1, 8 and 15 of cycles 1-8 and days 1 and 15 of subsequent cycles. Nivolumab 240 mg IV is given on days 1 and 15 of …
Number of citations: 2 www.sciencedirect.com
YY Guo, JY Zhang, JF Sun, P Nie, H Gao - European Journal of Medicinal …, 2023 - Elsevier
… Copanlisib Hydrochloride was approved by the FDA in 2017 and is used to treat FL. Aliqopa is the brand name for Copanlisib Hydrochloride … Copanlisib hydrochloride is a targeted …
Number of citations: 4 www.sciencedirect.com
W Liu, Q Li, J Hu, H Wang, F Xu, Q Bian - Bioorganic & Medicinal Chemistry, 2019 - Elsevier
… compounds are quinazoline derivatives which can be widely found in various naturally existed alkaloid, including afatinib dimaleate, bosutinib monohydrate, copanlisib hydrochloride, …
Number of citations: 17 www.sciencedirect.com
F Passiglia, ML Reale, V Cetoretta, E Parlagreco… - Cancer Treatment …, 2021 - Elsevier
The evaluation of the homologous recombination repair (HRR) status is emerging as a predictive tumor agnostic biomarker for poly (ADP-ribose) polymerase (PARP) inhibition across …
Number of citations: 7 www.sciencedirect.com
M Magagnoli, C Carlo-Stella, A Santoro - oatpreceptor.com
Introduction: Follicular lymphoma (FL) is the second most common histotype of lymphoma and is considered an incurable disease. The need for new treatment options has led to the …
Number of citations: 0 oatpreceptor.com
XG Yang, LC Zhu, YJ Wang, YY Li, D Wang - Frontiers in Oncology, 2019 - frontiersin.org
… The PI3Kα/δ inhibitor copanlisib hydrochloride was launched in 2017 as a treatment for relapsed follicular lymphoma in patients receiving two or more prior therapy regimens (110). …
Number of citations: 28 www.frontiersin.org
S Kapoor, DR Chatterjee, MG Chowdhury… - Current Drug …, 2023 - ingentaconnect.com
Pyruvate kinase M2 (PKM2) has surfaced as a potential target for anti-cancer therapy. PKM2 is known to be overexpressed in the tumor cells and is a critical metabolic conduit in …
Number of citations: 1 www.ingentaconnect.com
HZ Chen, R Bonneville, S Roychowdhury - Seminars in cancer biology, 2019 - Elsevier
The utilization of genomic data to direct treatment for cancer patients represents the central tenet in precision oncology, in which a patient is matched to a specific drug or therapy based …
Number of citations: 28 www.sciencedirect.com
H Joshi - Oncology: Genomics, Precision Medicine and …, 2023 - Springer
Cancer is a fatal illness that kills millions of people each year. Considering the heterogeneity of the disease, conventional therapies, like radiotherapy and chemotherapy, have limited …
Number of citations: 0 link.springer.com
D Fanale, LR Corsini, E Pedone, U Randazzo… - Critical Reviews in …, 2023 - Elsevier
Germline BRCA1/2 alterations in the Homologous Recombination (HR) pathway are considered as main susceptibility biomarkers to Hereditary Breast and Ovarian Cancers (HBOC). …
Number of citations: 3 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.